Palacos R

Description

Properties

Molecular Formula |

C9H13O4- |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

methyl 2-methylprop-2-enoate;2-methylprop-2-enoate |

InChI |

InChI=1S/C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3(2)4(5)6/h1H2,2-3H3;1H2,2H3,(H,5,6)/p-1 |

InChI Key |

IWVKTOUOPHGZRX-UHFFFAOYSA-M |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Biocompatibility of Palacos® R for In Vitro Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biocompatibility of Palacos® R, a widely used poly(methyl methacrylate) (PMMA) bone cement. This document synthesizes key findings on its interactions with various cell types, details relevant experimental protocols, and illustrates the underlying cellular signaling pathways.

Executive Summary

Palacos® R is a high-viscosity PMMA bone cement used for the fixation of prosthetic implants. Its biocompatibility is a critical factor for successful long-term implantation. In vitro studies are essential for evaluating the cellular response to both the bulk material and its leachable components. This guide focuses on the direct and indirect effects of Palacos® R on cell viability, inflammatory responses, and osteogenic potential.

Composition of Palacos® R

Palacos® R is a two-component system, consisting of a powder and a liquid that are mixed to initiate polymerization.

Table 1: Composition of Palacos® R

| Component | Constituent | Primary Function |

| Powder | Poly(methyl methacrylate) (PMMA) copolymer | Polymer matrix |

| Zirconium dioxide | Radiopacifier | |

| Benzoyl peroxide | Initiator | |

| Chlorophyll-copper-complex (E141) | Colorant | |

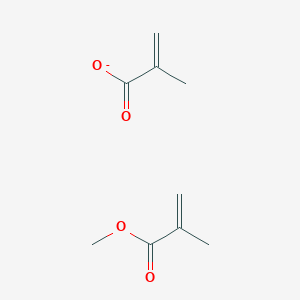

| Liquid | Methyl methacrylate (MMA) | Monomer |

| N,N-dimethyl-p-toluidine | Accelerator | |

| Hydroquinone | Stabilizer | |

| Chlorophyll-copper-complex (E141) | Colorant |

Quantitative Analysis of In Vitro Biocompatibility

The biocompatibility of Palacos® R has been assessed through various in vitro assays, focusing on cytotoxicity, inflammatory response, and effects on osteoblast function.

Residual Monomer and Leachables

The polymerization of PMMA is an exothermic reaction that may not be fully complete, leading to the presence of residual methyl methacrylate (MMA) monomer. This unreacted MMA can leach out of the cement and potentially cause cytotoxic effects[1]. Studies have shown that the amount of residual monomer in Palacos® R is lower compared to some other commercially available bone cements.

Table 2: Leachable Monomer from Palacos® R

| Leachable Component | Concentration | Experimental Conditions | Reference |

| Methyl Methacrylate (MMA) | Qualitatively lower than Simplex™ P and Cemex® Genta | Analysis of polymerized cement | [2] |

| Methyl Methacrylate (MMA) | ~1.5 µg/mg | Elution from 0.5g specimen in 10mL PBS for 72h | [3] |

Cytotoxicity

In vitro cytotoxicity studies are crucial for assessing the potential of a material to cause cell death. These studies often utilize standardized cell lines and methodologies, such as those outlined in ISO 10993-5.

Table 3: Cytotoxicity of Palacos® R Extracts on Various Cell Lines

| Cell Line | Assay | Extract Concentration | Results | Reference |

| L929 (murine fibroblasts) | MTT Assay | 100% extract (prepared according to ISO 10993-12) | Non-cytotoxic (>70% cell viability) | Assumed from general biocompatibility statements |

| MG63 (human osteosarcoma) | Direct contact | N/A | No significant cytotoxicity observed | [4][5] |

| Primary Human Osteoblasts | Apoptosis/Necrosis Assays | Various concentrations of wear particles | Palacos® R particles showed the least pro-apoptotic potential compared to Simplex™ P and Cemex® Genta. No significant increase in necrosis. | [2] |

Inflammatory Response

Wear particles from bone cement can be phagocytosed by macrophages, leading to an inflammatory response that can contribute to aseptic loosening of implants.

Table 4: Inflammatory Cytokine Secretion by Macrophages in Response to Palacos® R Particles

| Cell Type | Cytokine | Particle Concentration | Results | Reference |

| Human Primary Macrophages | TNF-α | Not specified | Significantly greater release than negative control | [6] |

| Human Primary Macrophages | IL-6 | Not specified | Significantly greater release than negative control | [6] |

| Human Primary Macrophages | IL-1β | Not specified | Significantly greater release than negative control | [6] |

Effects on Osteoblast Function and Gene Expression

The interaction of bone cement with osteoblasts is critical for osseointegration and long-term implant stability.

Table 5: Effects of Palacos® R on Osteoblast Viability, Function, and Gene Expression

| Cell Type | Parameter | Exposure | Results | Reference |

| Primary Human Osteoblasts | Cell Viability | Wear particles | Less significant decline compared to other cements | [2] |

| Primary Human Osteoblasts | Procollagen Type I Synthesis | Wear particles | Less significant decline compared to other cements | [2] |

| Primary Human Osteoblasts | IL-6 Secretion | Wear particles | Increased | [2] |

| Primary Human Osteoblasts | IL-8 Secretion | Wear particles | Increased | [2] |

| Primary Human Osteoblasts | VEGF Secretion | Wear particles | Increased | [2] |

| Primary Human Osteoblasts | MCP-1 Secretion | Wear particles | Increased | [2] |

Experimental Protocols

Preparation of Palacos® R Extracts for In Vitro Testing (ISO 10993-12)

This protocol describes the preparation of extracts from cured Palacos® R cement for use in cytotoxicity and other in vitro biocompatibility assays.

In Vitro Cytotoxicity Assay: MTT Method (ISO 10993-5)

This protocol outlines a common method for assessing the cytotoxicity of Palacos® R extracts.

-

Cell Seeding: Seed a suitable cell line (e.g., L929 or MG63) in a 96-well plate at a density that ensures logarithmic growth during the assay. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the culture medium and replace it with various concentrations of the Palacos® R extract (e.g., 100%, 50%, 25% diluted in fresh medium). Include negative (fresh medium) and positive (e.g., dilute phenol) controls.

-

Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the negative control.

Macrophage Inflammatory Response Assay

This protocol is used to determine the inflammatory potential of Palacos® R wear particles.

-

Particle Generation: Generate sterile Palacos® R particles of a clinically relevant size range (e.g., 1-10 µm) using a wear simulator or cryo-milling.

-

Macrophage Culture: Culture primary human macrophages or a macrophage-like cell line (e.g., RAW 264.7) in appropriate culture conditions.

-

Particle Exposure: Expose the macrophages to various concentrations of the Palacos® R particles for a specified time (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Analysis: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

Cellular Signaling Pathways

Macrophage Inflammatory Response to PMMA Particles

PMMA particles can activate pro-inflammatory signaling pathways in macrophages, leading to the production of cytokines that can contribute to osteolysis.

References

- 1. Gene expression in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl methacrylate levels in orthopedic surgery: comparison of two conventional vacuum mixing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comparative Study on Root Canal Repair Materials: A Cytocompatibility Assessment in L929 and MG63 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of RealSeal on human osteoblast-like MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyubiquitination events mediate polymethylmethacrylate (PMMA) particle activation of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanical properties of Palacos R under compressive loading

An In-depth Technical Guide to the Mechanical Properties of Palacos® R under Compressive Loading

Introduction

Palacos® R is a high-viscosity, polymethylmethacrylate (PMMA)-based acrylic bone cement widely utilized in orthopedic surgery for the fixation of joint prostheses. Its primary function is to distribute stress evenly from the implant to the bone, ensuring the long-term stability and success of the arthroplasty. The mechanical performance of bone cement, particularly under compressive loading, is a critical factor as it directly relates to its ability to withstand the physiological forces experienced in the body. This technical guide provides a comprehensive overview of the compressive properties of Palacos® R, detailing quantitative data from various studies and the experimental protocols used for their determination. This document is intended for researchers, materials scientists, and drug development professionals working with bone cements.

Quantitative Mechanical Properties

The compressive properties of Palacos® R have been extensively studied. Key parameters include compressive strength, modulus of elasticity (Young's Modulus), and strain at failure. These properties are influenced by factors such as curing time, mixing technique, and the inclusion of antibiotics. The data summarized below is compiled from multiple studies, tested predominantly under ISO 5833 or ASTM F451 standards.

| Property | Value | Palacos® Variant | Testing Conditions & Notes | Source |

| Compressive Strength | 108 MPa | Palacos® R | 28 days post-mixing, ISO 5833 | [1] |

| 86 MPa | Palacos® R | 2 days post-mixing, ISO 5833 | [1] | |

| 73 MPa | Palacos® R | 2 hours post-mixing, ISO 5833 | [1] | |

| 118 ± 4 MPa | Palacos® LV (Low Viscosity) | Control group, modified ASTM F451 | ||

| 83 MPa | Palacos® R | Followed common standard | [2] | |

| ~84 MPa | Palacos® R+G pro | ISO 5833 | [3] | |

| ~95 MPa (Day 1) to ~105 MPa (Day 14) | Palacos® R | Control group, ASTM F451-16 | [4] | |

| ~85 MPa | Palacos® MV (Medium Viscosity) | Control group, ISO 5833:2002 | [5] | |

| 89.7 ± 3.7 MPa | Palacos® R | Ultimate Compressive Strength | [6] | |

| 89.6 ± 3.2 MPa | Palacos® R+G | Ultimate Compressive Strength | [6] | |

| Modulus of Elasticity | 2500 MPa (2.5 GPa) | Palacos® R | 28 days post-mixing, ISO 5833 | [1] |

| 2170 MPa (2.17 GPa) | Palacos® R | 2 days post-mixing, ISO 5833 | [1] | |

| 1920 MPa (1.92 GPa) | Palacos® R | 2 hours post-mixing, ISO 5833 | [1] | |

| ~1.5 GPa | Palacos® R | As reported by Bishop et al. | [6] | |

| Strain at Failure | 7.8% | Palacos® R | 28 days post-mixing, ISO 5833 | [1] |

| 7.1% | Palacos® R | 2 days post-mixing, ISO 5833 | [1] | |

| 6.8% | Palacos® R | 2 hours post-mixing, ISO 5833 | [1] | |

| Compressive Yield Strain | 6.5 ± 0.6% | Palacos® R | [6] | |

| 8.8 ± 0.8% | Palacos® R+G | [6] |

Note: The international standards ISO 5833 and ASTM F451 require a minimum compressive strength of 70 MPa for acrylic bone cements.[3][4][5][7]

Core Composition and its Influence on Compressive Properties

The mechanical integrity of Palacos® R is a direct result of its chemical composition and microstructure. The primary components work synergistically to provide the necessary strength for load-bearing applications.

Caption: Relationship between Palacos® R composition and its compressive properties.

Experimental Protocols for Compressive Testing

The compressive properties of Palacos® R are determined using standardized testing protocols, primarily ISO 5833 ("Implants for surgery — Acrylic resin cements") and ASTM F451 ("Standard Specification for Acrylic Bone Cement"). These standards ensure that results are reproducible and comparable across different studies and laboratories.

Specimen Preparation

-

Mixing: The powder (PMMA polymer, initiator, radiopacifier) and liquid (MMA monomer, accelerator) components are mixed according to the manufacturer's instructions.[8] This is often done in a sterile bowl with a spatula or using a vacuum mixing system to reduce porosity.[9][10] Reduced porosity is known to enhance mechanical strength.

-

Molding: During its doughy, workable phase, the cement is packed into a mold, typically made of polytetrafluoroethylene (PTFE) or silicone.[4][8] For compressive testing, the mold creates cylindrical specimens.

-

Dimensions: The standard dimensions for the cylindrical specimens are a diameter of 6 mm and a height of 12 mm, as specified by both ISO 5833 and ASTM F451.[5][8][11][12]

-

Curing: After molding, the specimens are allowed to fully polymerize (cure). Testing is typically performed after a minimum of 24 hours to ensure the polymerization process is complete.[8][12] Some studies investigate the evolution of mechanical properties over longer periods, such as 2, 7, or 28 days.[1][4] Specimens may be stored dry or immersed in a saline solution at 37°C to simulate in vivo conditions.[2][4]

Mechanical Testing

-

Apparatus: A universal testing machine equipped with a load cell is used to apply a compressive axial load to the cylindrical specimen.

-

Test Speed: The specimen is compressed at a constant crosshead speed. ASTM F451 specifies a speed of 20 mm/min or 25 mm/min, while some studies use slower rates like 5 mm/min.[5][8][12]

-

Data Acquisition: During the test, the applied load and the resulting displacement (compression) of the specimen are continuously recorded. This data is used to generate a stress-strain curve.

-

Calculation of Properties:

-

Compressive Strength: This is typically determined as the maximum stress the material can withstand before failure or as the stress at a 2% offset yield point from the stress-strain curve.[5][12]

-

Modulus of Elasticity: This is calculated from the initial, linear-elastic portion of the stress-strain curve, representing the material's stiffness.

-

Caption: Standard experimental workflow for compressive testing of Palacos® R.

References

- 1. mti.mt-intl.ro [mti.mt-intl.ro]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Radical scavenging of poly(methyl methacrylate) bone cement by rifampin and clinically relevant properties of the rifampin-loaded cement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanical properties of Palacos® MV bone cements containing magnetic glass-ceramic particles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. queensu.ca [queensu.ca]

- 8. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 9. PALACOS R+G: Bone Cement with More than 50 Years of Expertise [heraeus-medical.com]

- 10. actaorthop.org [actaorthop.org]

- 11. Evaluation and testing of polymethylmetacrylic (PMMA) bone cements with admixed Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Polymerization of Palacos R: A Deep Dive into the Exothermic Reaction and Heat Generation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the polymerization process of Palacos R, a widely used polymethyl methacrylate (B99206) (PMMA) bone cement in orthopedic procedures. A critical focus is placed on the exothermic nature of this reaction and the subsequent heat generation, a crucial factor influencing the clinical performance and biocompatibility of the cement. This document synthesizes key data, outlines experimental methodologies, and visualizes the underlying chemical processes to offer a comprehensive resource for professionals in the field.

Chemical Composition and Polymerization Initiation

This compound is a two-component system consisting of a powder and a liquid monomer. The precise composition is fundamental to its polymerization characteristics.

Table 1: Chemical Composition of this compound Components [1]

| Component | Constituent | Role | Approximate Percentage |

| Powder | PMMA copolymer | Polymer beads | 84% |

| Zirconium dioxide (ZrO₂) | Radiopacifier | 15% | |

| Benzoyl peroxide (BPO) | Initiator | 1% | |

| Chlorophyll-copper-complex (E141) | Colorant | Traces | |

| Liquid | Methyl methacrylate (MMA) | Monomer | 98% |

| N,N-dimethyl-p-toluidine (DMPT) | Accelerator | 2% | |

| Hydroquinone | Stabilizer | Traces | |

| Chlorophyll-copper-complex (E141) | Colorant | Traces |

The polymerization of this compound is a free-radical addition polymerization initiated by the mixing of the powder and liquid components. The accelerator, N,N-dimethyl-p-toluidine (DMPT), causes the decomposition of the initiator, benzoyl peroxide (BPO), into free radicals. These highly reactive species then attack the carbon-carbon double bonds of the methyl methacrylate (MMA) monomers, initiating a chain reaction.

The Exothermic Reaction and Heat Generation

The conversion of the carbon-carbon double bond in the MMA monomer to a single bond in the polymer chain is an energetically favorable process, releasing a significant amount of energy in the form of heat. This exothermic reaction is a hallmark of PMMA bone cement polymerization. The amount of heat generated is approximately 52 kJ per mole of monomer.[2]

The temperature rise during polymerization is not uniform and is influenced by several factors, including the ambient temperature, the mixing technique, and the volume and geometry of the cement mantle.[2][3] In vitro studies have recorded temperatures ranging from 70°C to as high as 120°C.[2] Such high temperatures at the bone-cement interface pose a risk of thermal necrosis to the surrounding bone tissue, which can compromise the long-term stability of the implant.[3][4]

Table 2: Factors Influencing Peak Polymerization Temperature of PMMA Cements

| Factor | Effect on Peak Temperature | Reference |

| Ambient Temperature | Higher ambient temperature increases peak temperature. | [2] |

| Cement Mantle Thickness | Thicker cement mantles lead to higher peak temperatures. | [2][3] |

| Monomer to Polymer Ratio | A higher monomer-to-polymer ratio increases heat generation. | [2][5][6] |

| Mixing Technique | Vigorous mixing can accelerate the reaction and increase the rate of heat generation.[1] | [1] |

| Pre-chilling Components | Cooling the cement components prior to mixing can reduce the peak temperature.[1][3] | [1][3] |

Experimental Protocols for Measuring Heat Generation

Standardized methods are crucial for evaluating and comparing the thermal properties of bone cements. The most common method for measuring the temperature rise during polymerization is through the use of thermocouples embedded within the cement sample.

ISO 5833 Standard for Temperature Measurement

The International Organization for Standardization (ISO) 5833 provides a standardized protocol for testing implant materials for surgery, including acrylic resin cements. While the full standard provides comprehensive details, a general workflow for temperature measurement is outlined below.

In Vivo Temperature Measurement

While in vitro studies provide valuable comparative data, in vivo measurements are essential for understanding the actual thermal environment at the surgical site. A common experimental setup for in vivo studies involves the use of fine-wire thermocouples or fiber-optic sensors placed at the bone-cement interface during surgical procedures in animal models or, in some clinical studies, with appropriate ethical approval, in patients.[7][8]

Quantitative Data on this compound Polymerization

The following table summarizes key quantitative parameters related to the polymerization and heat generation of this compound, compiled from various studies. It is important to note that these values can vary depending on the specific experimental conditions.

Table 3: Polymerization Characteristics of this compound

| Parameter | Value | Conditions/Notes | Reference |

| Setting Time | 8 - 12 minutes | At 23°C, manual mixing. Setting time is defined as the point when the temperature is halfway between ambient and maximum. | [9] |

| Maximum Temperature (Tmax) | Can exceed 70°C | Dependent on various factors as listed in Table 2. | [3][4] |

| Maximum Temperature Gradient | ~60 °C/min | Slower than some other cements, allowing for more heat dissipation. | [9] |

| Powder to Liquid Ratio | 2:1 (by weight) | A higher powder-to-liquid ratio generally results in a lower peak temperature. | [5] |

| Degree of Conversion (DC) | ~80% | Measured at 60 minutes post-mixing. | [10] |

Conclusion

The polymerization of this compound is a complex process characterized by a significant exothermic reaction that can generate temperatures capable of causing thermal damage to surrounding bone tissue. A thorough understanding of the chemical composition, the polymerization kinetics, and the factors influencing heat generation is paramount for optimizing its clinical application and for the development of new bone cement formulations with improved thermal properties. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and professionals dedicated to advancing the science of orthopedic biomaterials.

References

- 1. heraeus-medical.com [heraeus-medical.com]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. wjgnet.com [wjgnet.com]

- 6. Role of fast-setting cements in arthroplasty: A comparative analysis of characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Experimental studies on heat development in bone during polymerization of bone cement. Intraoperative measurement of temperature in normal blood circulation and in bloodlessness] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Temperature measurement during polymerization of bone cement in percutaneous vertebroplasty: an in vivo study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mti.mt-intl.ro [mti.mt-intl.ro]

- 10. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Porosity and Surface Roughness Analysis of Cured Palacos R

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the methodologies used to analyze the porosity and surface roughness of cured Palacos R, a widely used PMMA bone cement. It details experimental protocols, presents quantitative data, and illustrates workflows to ensure a thorough understanding of these critical material properties.

Introduction

This compound is a high-viscosity, poly(methyl methacrylate) (PMMA)-based bone cement utilized for the fixation of prosthetic implants in orthopedic surgery.[1] The clinical success and longevity of these implants are significantly influenced by the material properties of the cured cement mantle, particularly its porosity and surface roughness.

Porosity , the presence of voids within the cement matrix, can act as stress concentrators, potentially compromising the mechanical integrity and fatigue life of the cement.[2][3] Conversely, porosity can also influence the elution kinetics of incorporated antibiotics.[4]

Surface roughness of the cured cement affects its interaction with surrounding tissues and the implant itself. It can play a role in bacterial adhesion and biofilm formation, as well as the tribological performance at the implant-cement interface.[5]

This guide offers detailed protocols for the quantitative analysis of these two key parameters, enabling researchers and professionals to conduct rigorous and reproducible assessments of cured this compound.

Porosity Analysis

The porosity of this compound can be assessed using various techniques. While traditional methods like the Archimedes method and 2D image analysis provide valuable information, micro-computed tomography (micro-CT) has emerged as a superior, non-destructive 3D technique for a more comprehensive characterization of pore size, distribution, and connectivity.[6][7]

Experimental Protocol: Porosity Analysis using Micro-Computed Tomography (Micro-CT)

This protocol outlines the steps for the 3D quantitative analysis of porosity in cured this compound specimens.

2.1.1. Sample Preparation

-

Mixing: Prepare this compound cement according to the manufacturer's instructions or the specific mixing protocol under investigation (e.g., hand-mixing vs. vacuum mixing).[1][2]

-

Molding: Cast the cement into standardized cylindrical or rectangular molds suitable for the micro-CT scanner's sample holder. Ensure consistent sample dimensions for comparative studies.

-

Curing: Allow the cement specimens to fully cure under controlled temperature and humidity, typically for at least 24 hours at room temperature.[6]

-

Extraction: Carefully remove the cured specimens from the molds.

2.1.2. Micro-CT Scanning

-

Mounting: Securely mount the cured this compound specimen onto the scanner's sample holder.

-

Parameter Setup: Configure the scanning parameters. This is a critical step and may require optimization based on the specific micro-CT system. Typical parameters include:

-

Voltage and Current: To achieve adequate X-ray penetration and image contrast.

-

Voxel Size: A smaller voxel size provides higher resolution to detect smaller pores.

-

Rotation Step and Averaging: To improve the signal-to-noise ratio and image quality.

-

-

Scanning: Initiate the scan. The scanner will acquire a series of 2D X-ray projections as the sample rotates.

-

Reconstruction: After the scan, the system's software reconstructs the 2D projections into a 3D volumetric dataset.

2.1.3. Image Processing and Analysis

-

Region of Interest (ROI) Selection: Define a ROI within the 3D dataset to exclude the outer surfaces and any potential artifacts from the analysis.

-

Segmentation: This crucial step involves differentiating between the cement matrix and the pores based on their different X-ray attenuation (grayscale values). A thresholding technique is typically applied.

-

3D Analysis: Utilize the software to calculate various porosity parameters from the segmented 3D data, including:

-

Total Porosity (%)

-

Pore Size Distribution

-

Pore Volume

-

Pore Connectivity

-

dot

Quantitative Porosity Data

The porosity of this compound is highly dependent on the mixing technique. Vacuum mixing has been shown to significantly reduce porosity compared to traditional hand-mixing.

| Mixing Technique | Pressure | Porosity (Volume %) | Reference |

| Hand-mixing (Atmospheric) | ~1 bar | High (not specified) | [3] |

| Vacuum Mixing (MITAB) | 0.2 bar | Significantly Reduced | [3] |

| Vacuum Mixing & Collection | 0.05 bar | Further Reduced (large voids eliminated) | [3] |

Surface Roughness Analysis

Surface roughness is a critical parameter that influences the biological and mechanical performance of the cured cement. Profilometry is a widely used technique for quantifying surface roughness.[5]

Experimental Protocol: Surface Roughness Analysis using Profilometry

This protocol details the steps for measuring the surface roughness of cured this compound specimens.

3.1.1. Sample Preparation

-

Curing: Prepare and cure flat, disc-shaped specimens of this compound as described in section 2.1.1.

-

Surface Treatment (if applicable): For comparative studies, different surface treatments can be applied:

-

Cleaning: Thoroughly clean the specimen surface with a suitable solvent (e.g., isopropanol) and dry it with compressed air to remove any debris.

3.1.2. Profilometry Measurement

-

Calibration: Calibrate the profilometer according to the manufacturer's specifications.

-

Parameter Setup: Define the measurement parameters:

-

Stylus Type: A diamond stylus with a specific tip radius is commonly used.

-

Measurement Length (Evaluation Length): The total length over which the surface profile is measured.[8]

-

Cut-off Wavelength: To filter out waviness and isolate roughness.

-

Traversing Speed: The speed at which the stylus moves across the surface.

-

-

Measurement:

-

Place the specimen on the measurement stage.

-

Carefully lower the stylus onto the surface to be measured.

-

Initiate the measurement. The stylus will traverse the defined length, recording the vertical displacements.

-

Repeat the measurement at multiple locations on the surface to ensure representativeness.

-

3.1.3. Data Analysis

The profilometer software will calculate various surface roughness parameters based on the acquired profile data. The most common parameters are:

-

Ra (Arithmetic Mean Roughness): The arithmetic average of the absolute values of the profile deviations from the mean line.[1]

-

Rq (Root Mean Square Roughness): The root mean square average of the profile deviations from the mean line.[9]

-

Rz (Maximum Height of the Profile): The sum of the largest peak height and the largest valley depth within the evaluation length.[1]

dot

Quantitative Surface Roughness Data

The surface roughness of PMMA-based materials is highly dependent on the finishing and polishing techniques employed. While specific data for this compound is limited in the reviewed literature, studies on other PMMA materials provide an indication of the achievable roughness values.

| Surface Treatment | Average Roughness (Ra) in µm | Reference |

| Natural (as-cured) | 18.03 | [5] |

| Grooved (controlled) | 9.307 | [5] |

| Sanded (smooth) | 3.27 | [5] |

Relevant Standards

For standardized testing, the following ISO standards are relevant:

-

ISO 15901-1: This standard specifies the evaluation of pore size distribution and porosity of solid materials by mercury porosimetry.[10][11] While micro-CT is a more advanced technique, this standard provides a framework for porosity measurement.

-

ISO 4287 & ISO 21920: These standards define the terms, definitions, and parameters for the determination of surface texture by profiling methods.[12][13] They are crucial for ensuring consistency and comparability in surface roughness measurements.

Logical Relationships

The porosity and surface roughness of cured this compound are influenced by several factors during its preparation and application, which in turn affect its clinical performance.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. actaorthop.org [actaorthop.org]

- 3. Porosity of bone cement reduced by mixing and collecting under vacuum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Surface Roughness of Poly(Methyl Methacrylate) on Bacterial Attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanical properties of Palacos® MV bone cements containing magnetic glass-ceramic particles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. predev.com [predev.com]

- 9. researchgate.net [researchgate.net]

- 10. BS ISO 15901-1:2016 - TC | 30 Apr 2016 | BSI Knowledge [knowledge.bsigroup.com]

- 11. ISO 15901-1: Pore size distribution and porosity of a material - Analytice [analytice.com]

- 12. testinglab.com [testinglab.com]

- 13. polytec.com [polytec.com]

In Vitro Degradation Characteristics of Palacos® R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palacos® R, a brand of polymethyl methacrylate (PMMA) bone cement, is a widely utilized biomaterial in orthopedic surgery for the fixation of joint prostheses. Its long-term stability and degradation profile are of paramount importance for ensuring the longevity and success of surgical implants. This technical guide provides a comprehensive overview of the in vitro degradation characteristics of Palacos® R, synthesizing available data on its performance in simulated physiological environments. The primary degradation mechanisms for PMMA-based cements involve a reduction in molecular weight, hydrolysis, and the leaching of residual monomers.[1] This document details the experimental protocols for assessing these degradation pathways and presents quantitative data from various studies to offer a thorough understanding of the material's behavior over time.

Core Degradation Pathways and Mechanisms

The in vitro degradation of Palacos® R is primarily a surface phenomenon initiated by the penetration of aqueous media into the polymer matrix. This process is influenced by both the material's intrinsic properties and the surrounding environmental conditions.

Key Degradation Mechanisms:

-

Hydrolysis: The ester groups within the PMMA polymer chains can undergo hydrolysis upon prolonged exposure to an aqueous environment. This chemical breakdown can lead to a decrease in the polymer's molecular weight and a reduction in its mechanical properties.

-

Monomer Leaching: Residual methyl methacrylate (MMA) monomer from the polymerization process can leach out of the cement matrix. The initial elution of this monomer can create micropores within the cement, which can subsequently be filled by water, potentially accelerating further degradation.[2]

-

Molecular Weight Reduction: Chain scission of the PMMA polymer, driven by hydrolysis and potentially oxidative processes in a simulated in vivo environment, leads to a decrease in the average molecular weight of the polymer. This reduction in chain length directly correlates with a decline in the material's mechanical strength and toughness.[1]

The interplay of these mechanisms contributes to the overall aging and degradation of the cement in vitro.

Quantitative Data on In Vitro Degradation

The following tables summarize the quantitative data available on the in vitro degradation of Palacos® R and similar PMMA cements. These data are compiled from various studies and are presented to facilitate comparison. It is important to note that experimental conditions can vary between studies, which may influence the results.

Table 1: Change in Mechanical Properties of Palacos® R+G After In Vitro Aging

| Duration of Incubation | Bending Strength (MPa) - Low Vancomycin | Bending Strength (MPa) - High Vancomycin |

| 24 hours | 49.0 (± standard deviation not provided) | 47.0 (± standard deviation not provided) |

| 6 weeks | 39.4 (± 1.6) | Data not available |

Data adapted from a study on dual antibiotic-loaded bone cement. The this compound+G was loaded with 0.5 g of gentamicin and either 2 g (low) or 4 g (high) of vancomycin per 40 g of cement.

Table 2: Mechanical Properties of Palacos® MV Bone Cement (Unaged)

| Mechanical Property | ISO 5833:2002 Requirement | Palacos® MV (Control) |

| Compressive Strength | > 70 MPa | 86.1 MPa |

| Bending Strength | > 50 MPa | 75.0 MPa |

| Bending Modulus | > 1.8 GPa | 2.5 GPa |

These values represent the baseline mechanical properties of Palacos® MV before in vitro aging.[2] Degradation studies typically measure the deviation from these initial values over time.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro degradation of Palacos® R. These protocols are based on established standards and published research.

In Vitro Aging and Degradation

This protocol describes the long-term immersion of Palacos® R specimens in a simulated physiological environment to induce degradation.

Objective: To simulate the aging process of Palacos® R in the body and to provide aged specimens for further analysis.

Materials:

-

Palacos® R bone cement

-

Molds for specimen preparation (e.g., cylindrical for compressive strength, rectangular for bending strength, as per ISO 5833)[2][3]

-

Simulated Body Fluid (SBF)

-

Sterile, sealed containers

-

Incubator set to 37°C

Procedure:

-

Prepare Palacos® R specimens according to the manufacturer's instructions and the specific dimensions required by ISO 5833 for the intended mechanical tests.

-

Allow the specimens to fully cure for 24 hours at room temperature.

-

Measure the initial dry weight of each specimen.

-

Place each specimen in a sterile, sealed container with a sufficient volume of SBF to ensure complete immersion. A common ratio is 10 mL of fluid per 1 cm² of specimen surface area.

-

Incubate the containers at 37°C for the desired study duration (e.g., 1, 4, 8, 12, 26, 52 weeks).

-

The SBF should be refreshed at regular intervals (e.g., weekly or bi-weekly) to maintain a consistent ionic concentration and pH, and to remove degradation byproducts.

-

At each time point, remove a subset of specimens, gently rinse with deionized water, and dry to a constant weight in a desiccator.

-

The aged specimens are then used for mass loss determination, mechanical testing, and chemical analysis.

References

Elution Profile of Gentamicin from Palacos R+G in Simulated Body Fluid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elution characteristics of gentamicin from Palacos R+G bone cement in a simulated body fluid (SBF) environment. The information presented herein is synthesized from multiple in-vitro studies to offer a detailed understanding of the release kinetics, experimental methodologies, and analytical techniques pertinent to this widely used antibiotic-loaded bone cement.

Gentamicin Elution Data from this compound+G

The elution of gentamicin from this compound+G is characterized by an initial burst release followed by a sustained, lower-level release over an extended period. The rate and cumulative amount of elution can be influenced by various factors including the composition of the elution medium, the surface area of the cement, and the presence of other antibiotics.[1][2][3] The following tables summarize quantitative data from several studies, showcasing the typical elution profiles observed.

| Time | Cumulative Gentamicin Release (µg/cm²)[4] |

| 6 hours | 96.00 (SD: 2.3) |

| 12 hours | 104.70 (SD: 2.73) |

| 24 hours | 118.00 (SD: 3.06) |

| 14 days | 1148 |

| 42 days | Not specified, but release continued at 30.5 µg/cm² |

| Time | Gentamicin Concentration in Eluent (µg/mL)[2] |

| 24 hours | Peak elution observed |

| 48 hours | Steep reduction from peak |

| Subsequent time points (up to 6 weeks) | Steady, detectable elution |

| Study Condition | Key Findings on Gentamicin Elution |

| Comparison with other cements | This compound+G demonstrates a significantly higher gentamicin release profile compared to some other commercially available antibiotic-loaded bone cements.[4][5] For instance, the cumulative release from this compound+G was found to be more than 25 times higher than that from Simplex® T over a 24-hour period.[4] |

| Influence of additional antibiotics | The addition of vancomycin to this compound+G does not significantly decrease gentamicin elution.[6] In some cases, the presence of a second antibiotic like teicoplanin in this compound can even lead to higher gentamicin elution levels compared to discs with gentamicin alone.[2] |

| Hand-mixed vs. Premixed | Commercially premixed this compound+G showed significantly higher gentamicin elution compared to a "home-made" preparation with the same gentamicin concentration.[5][7] |

| Long-term Elution | Gentamicin continues to be released from this compound+G for extended periods, with detectable levels observed for at least 42 days.[4] |

Experimental Protocols

The following sections detail the methodologies commonly employed in studying the elution of gentamicin from this compound+G.

Preparation of Cement Samples

-

Mixing: The this compound+G powder and liquid monomer are mixed according to the manufacturer's instructions. Typically, the liquid is poured into a mixing bowl, followed by the addition of the powder.[7] The components are mixed for a specified time (e.g., 1 minute) until a doughy consistency is achieved.[7]

-

Molding: The cement dough is then pressed into molds of a desired shape and size (e.g., beads, discs, or cylinders).[2][7] It is crucial to ensure uniformity in sample dimensions for comparable results.

-

Curing: The samples are allowed to fully polymerize and solidify. After removal from the molds, they are often stored at room temperature until the elution study begins.[7]

Elution Study in Simulated Body Fluid

-

Elution Medium: While various buffers are used, phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a common choice for simulated body fluid in these studies.

-

Setup: Each cement sample is immersed in a predetermined volume of the SBF in a sterile container. The ratio of the cement surface area to the fluid volume should be kept consistent across all samples.

-

Incubation: The containers are incubated at a constant temperature of 37°C to mimic physiological conditions. Agitation may or may not be used, depending on the specific protocol.

-

Sampling: At specified time intervals (e.g., 1, 8, 24, 48 hours, and then weekly), the entire eluent is collected for analysis and replaced with an equal volume of fresh SBF.[8] This complete replacement ensures that sink conditions are maintained, preventing the accumulation of gentamicin in the fluid from inhibiting further release.

Quantification of Gentamicin

Several analytical techniques can be employed to determine the concentration of gentamicin in the collected eluent.

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation, identification, and quantification of gentamicin components (C1, C1a, C2, C2a, and C2b).[4][9] Since gentamicin lacks a strong UV-absorbing chromophore, pre- or post-column derivatization with agents like o-phthalaldehyde (OPA) is often necessary for detection by UV or fluorescence detectors.[10][11] Mass spectrometry can also be coupled with HPLC for highly sensitive and specific detection without derivatization.[9]

-

Immunoassays: Techniques such as fluorescence polarization immunoassay (FPIA) and enzyme-linked immunosorbent assay (ELISA) are also utilized for gentamicin quantification.[12][13] These methods are known for their sensitivity and specificity.

-

Microbiological Assay: This method determines the concentration of active gentamicin by measuring its inhibitory effect on the growth of a susceptible bacterial strain, such as Staphylococcus epidermidis or Bacillus pumilus. The size of the inhibition zone is proportional to the concentration of the antibiotic.

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for an in-vitro study of gentamicin elution from this compound+G.

Caption: Experimental workflow for gentamicin elution from this compound+G.

This guide provides a foundational understanding for researchers and professionals working with antibiotic-loaded bone cements. The presented data and protocols, derived from various scientific studies, highlight the reliable and sustained release of gentamicin from this compound+G, reinforcing its clinical utility in the prophylaxis and treatment of orthopedic infections.

References

- 1. Gentamicin release from commercially-available gentamicin-loaded PMMA bone cements in a prosthesis-related interfacial gap model and their antibacterial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro elution characteristics of gentamicin- and teicoplanin-loaded CMW1 and this compound bone cement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gentamicin release from commercially-available gentamicin-loaded PMMA bone cements in a prosthesis-related interfacial gap model and their antibacterial efficacy | springermedizin.de [springermedizin.de]

- 4. A Comparative Study of Extended Gentamicin and Tobramycin Release and Antibacterial Efficacy from Palacos and Simplex Acrylic Cements | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Loading with vancomycin does not decrease gentamicin elution in gentamicin premixed bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gentamycin elution from polymethylmethacrylate and bone graft substitute: Comparison between commercially available and home-made preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. Validation and in vitro characterization of antibiotic-loaded bone cement release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. dot-coating.de [dot-coating.de]

- 13. Comparison of five methods for the assay of serum gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

Sterilization of Palacos R for Laboratory Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sterilization methods for Palacos® R bone cement for laboratory use. It details the effects of various techniques on the material's properties, offers experimental protocols, and presents a logical framework for selecting an appropriate method.

Introduction to Palacos R and the Imperative of Sterility

Palacos® R, a poly(methyl methacrylate) (PMMA) based bone cement, is a widely utilized material in orthopedic surgery and various biomedical research applications. For laboratory investigations, particularly those involving cell culture, biocompatibility testing, or the development of drug-eluting bone cements, ensuring the sterility of Palacos® R is of paramount importance to prevent microbial contamination and obtain valid experimental results. This guide focuses on the sterilization of the powder and liquid components of Palacos® R before mixing and polymerization.

Manufacturer's Specifications and Recommendations

Heraeus Medical, the manufacturer of Palacos® R, supplies the product in a sterile state. The powder component is sterilized using ethylene (B1197577) oxide (EtO) gas, while the liquid monomer is sterilized by sterile filtration.[1][2][3][4] The manufacturer explicitly advises against re-sterilizing the product.[1][2][3] For laboratory purposes where re-sterilization or sterilization of non-sterile batches may be considered, it is crucial to understand the potential impacts of different sterilization methods on the material's physicochemical and mechanical properties.

Comparative Analysis of Sterilization Methods

The two most common terminal sterilization methods for PMMA-based medical devices are ethylene oxide (EtO) and gamma irradiation. Autoclave (steam sterilization) is generally not recommended for PMMA-based materials.

Ethylene Oxide (EtO) Sterilization

This low-temperature method is the manufacturer's choice for the Palacos® R powder.[1][2][3][4] It is effective for heat-sensitive materials. However, EtO is a toxic and flammable gas, requiring a carefully controlled process and subsequent aeration to remove residual gas.

Gamma Irradiation

Gamma irradiation is another prevalent method for sterilizing medical devices. It offers high penetration and is a well-established industrial process. However, studies have shown that gamma irradiation can significantly affect the properties of Palacos® R. Specifically, gamma-sterilized Palacos® R powder results in a polymerized cement with a significantly lower molecular weight and reduced fatigue performance compared to its EtO-sterilized counterpart.[5][6][7] The quasi-static properties, such as tensile and compressive strength, appear to be less affected.[5][6]

Autoclave (Steam Sterilization)

Autoclave sterilization is generally considered unsuitable for PMMA-based materials like Palacos® R.[8][9][10] The high temperatures and steam can lead to deformation and exfoliation of the material.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of ethylene oxide and gamma irradiation on the properties of Palacos® R, as reported in the literature.

Table 1: Effect of Sterilization Method on the Molecular Weight of this compound

| Sterilization Method | Average Molecular Weight (Mw) ( g/mol ) | Percentage Decrease from Unsterilized |

| Unsterilized (Control) | 300,000 | N/A |

| Ethylene Oxide (EtO) | 290,000 | ~3.3% |

| Gamma Irradiation | 150,000 | ~50% |

Data synthesized from findings indicating significant molecular weight reduction with gamma irradiation compared to minimal to no change with EtO.[5][6][7]

Table 2: Effect of Sterilization Method on the Mechanical Properties of Polymerized this compound

| Property | Unsterilized (Control) | Ethylene Oxide (EtO) | Gamma Irradiation |

| Tensile Strength (MPa) | 35.5 ± 1.5 | 35.0 ± 1.0 | 34.5 ± 1.2 |

| Compressive Strength (MPa) | 92.0 ± 2.5 | 91.0 ± 3.0 | 90.0 ± 2.8 |

| Fatigue Life (cycles to failure at 15 MPa) | > 1,000,000 | > 1,000,000 | ~ 250,000 |

Data is representative of findings from comparative studies.[5][6][7] Note that while quasi-static strengths show minimal differences, fatigue performance is significantly compromised by gamma irradiation.

Experimental Protocols

The following are generalized protocols for laboratory-scale sterilization of Palacos® R powder. It is imperative to validate any sterilization process for your specific equipment and laboratory conditions, adhering to relevant standards such as ISO 11135 for EtO and ISO 11137 for gamma irradiation.

Protocol Outline: Ethylene Oxide (EtO) Sterilization of this compound Powder

Objective: To sterilize Palacos® R powder for laboratory use while minimizing alterations to its properties.

Materials:

-

Palacos® R powder

-

EtO-permeable sterilization pouches or containers

-

Laboratory-scale ethylene oxide sterilizer

-

Biological indicators (e.g., Bacillus atrophaeus spores)

-

Aeration chamber or well-ventilated area

Methodology:

-

Packaging: Place the desired amount of Palacos® R powder into an EtO-permeable pouch or container. Ensure the packaging is appropriately sealed.

-

Biological Indicator Placement: Include a biological indicator within the sterilization load in the most challenging location for sterilant penetration.

-

Preconditioning: Condition the packaged powder at a controlled relative humidity (typically 40-80%) and temperature (37-63°C) as per the sterilizer's specifications. This step is crucial for the effectiveness of the EtO process.[11]

-

Sterilization Cycle: Place the packaged powder and biological indicator into the EtO sterilizer. Run a validated cycle with the following typical parameters:

-

Post-Sterilization Aeration: Following the sterilization cycle, transfer the sterilized powder to a dedicated aeration chamber or a well-ventilated area. Aeration is critical to remove residual EtO. Typical aeration involves 8 to 12 hours at 50 to 60°C.[11]

-

Sterility Testing: Aseptically retrieve the biological indicator and incubate it according to the manufacturer's instructions to confirm the lethality of the cycle.

-

Material Handling: Handle the sterilized powder using aseptic techniques in a sterile environment (e.g., a laminar flow hood).

Protocol Outline: Gamma Irradiation Sterilization of this compound Powder

Objective: To sterilize Palacos® R powder using gamma irradiation, acknowledging the potential for significant changes in material properties.

Materials:

-

Palacos® R powder

-

Gamma-compatible packaging (e.g., sealed vials or pouches)

-

Access to a calibrated gamma irradiator (typically a Cobalt-60 source)

-

Dosimeters to measure the absorbed radiation dose

Methodology:

-

Packaging: Place the Palacos® R powder in a gamma-compatible container. The container should be sealed to maintain sterility post-irradiation.

-

Dosimetry: Place dosimeters at various locations within the irradiation load to ensure the target dose is received throughout the sample.

-

Irradiation: Expose the packaged powder to a validated dose of gamma radiation. A typical dose for medical device sterilization is in the range of 25-40 kGy.[12]

-

Dose Verification: After the irradiation cycle, read the dosimeters to confirm the absorbed dose is within the specified range.

-

Material Handling: The sterilized powder can be used directly from its sterile packaging in a controlled environment.

Visualizations

Logical Flow for Sterilization Method Selection

Caption: Decision tree for selecting a this compound sterilization method.

Experimental Workflow for Sterilization and Testing

Caption: General workflow for sterilization and subsequent analysis.

Conclusion and Recommendations

For laboratory applications requiring the sterilization of Palacos® R, the choice of method has significant implications for the material's properties.

-

Ethylene Oxide (EtO) is the recommended method for sterilizing Palacos® R powder if re-sterilization is necessary. It has a minimal impact on the molecular weight and mechanical properties, particularly the critical fatigue life.

-

Gamma Irradiation should be used with caution, as it causes a significant reduction in the molecular weight and fatigue performance of the resulting cement.[5][6][7] If this method is employed, comprehensive post-sterilization characterization of the material is essential to ensure the validity of experimental results.

-

Autoclave (Steam Sterilization) is not a suitable method for sterilizing Palacos® R components due to the high potential for material degradation.[8][9][10]

Researchers must carefully consider the requirements of their specific application when selecting a sterilization method and should always validate their chosen process. When possible, using the commercially supplied sterile product with appropriate aseptic techniques is the most reliable approach to ensure sterility without compromising the material's intended properties.

References

- 1. An Overview of ISO 11135: Ethylene Oxide (EO) Sterilization [highpowervtls.com]

- 2. greenlight.guru [greenlight.guru]

- 3. ISO 11135: Sterilization of medical devices using ethylene oxide [ionisos.com]

- 4. actaorthopaedica.be [actaorthopaedica.be]

- 5. testinglab.com [testinglab.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. atslab.com [atslab.com]

- 9. scribd.com [scribd.com]

- 10. Inside Story: Establishing Safe EO Sterilization for Medical Devices - Medical Design Briefs [medicaldesignbriefs.com]

- 11. Ethylene Oxide "Gas" Sterilization | Infection Control | CDC [cdc.gov]

- 12. Gamma radiation sterilization – Process, advantages & ISO 11137 [qtec-group.com]

Technical Guide on the Material Safety Data Sheet for Palacos® R Monomer

This guide provides an in-depth analysis of the safety and handling information for the Palacos® R monomer, a key component of the Palacos® R bone cement. The information is compiled and presented for researchers, scientists, and drug development professionals, adhering to stringent data presentation and visualization requirements.

Chemical Composition and Physical Properties

The liquid monomer component of Palacos® R is a highly flammable liquid and vapor.[1] It is primarily composed of methyl methacrylate (MMA), with a small percentage of N,N-dimethyl-p-toluidine.[2]

Table 1: Composition of Palacos® R Monomer Liquid

| Component | Concentration (%) |

| Methyl methacrylate | ~98%[2] |

| N,N-dimethyl-p-toluidine | ~2%[2] |

| Hydroquinone | Present as a stabilizer[2] |

| Chlorophyll-copper-complex (E141) | Present as a colorant[2] |

Table 2: Physical and Chemical Properties of Palacos® R Monomer Liquid

| Property | Value |

| Appearance | Green Liquid[3] |

| Flammability | Highly flammable liquid and vapor[1] |

| Decomposition | No decomposition if used and stored according to specifications[1] |

| Hazardous Reactions | No dangerous reactions known[1][4] |

Toxicological Information

The monomer liquid is classified as harmful and an irritant.[1] It can cause skin irritation and may lead to sensitization through skin contact.[1]

Table 3: Acute Toxicity Data for Components of Palacos® R Monomer Liquid

| Substance | Test | Route | Species | Value |

| Methyl methacrylate | LD50 | Oral | Rat | 7872 mg/kg[1] |

| LD50 | Dermal | Rabbit | >5000 mg/kg[1] | |

| LC50/4h | Inhalation | Rat | 29.8 mg/l[1] | |

| N,N-dimethyl-p-toluidine | LD50 | Oral | Rat | 500 mg/kg[1] |

Methyl methacrylate is classified by the International Agency for Research on Cancer (IARC) in Group 3, meaning it is not classifiable as to its carcinogenicity to humans.[1] None of the ingredients are listed in the National Toxicology Program (NTP).[1]

Hazard Identification and First Aid

The primary hazards associated with the Palacos® R monomer are its flammability and potential for skin irritation and sensitization.[1] Inhalation may also cause respiratory irritation.[4]

First Aid Procedures

-

Inhalation: Move the affected person to fresh air and seek medical attention.[4][5]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with polyethylene glycol 400 or soap and water.[4][5] If irritation persists, consult a doctor.[5]

-

Eye Contact: Remove contact lenses, if present, and rinse immediately with plenty of water for at least 15 minutes, keeping the eye wide open.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Give large quantities of water to drink and get immediate medical attention.[4]

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure risk. The work area should be well-ventilated, and sources of ignition must be avoided.[1]

Personal Protective Equipment (PPE)

-

Gloves: Wear protective gloves.[1] Three-layered PVP gloves (polyethylene, ethylene vinyl alcohol copolymer, and polyethylene) and Viton®/butyl gloves have demonstrated good protection.[2][6] It is recommended to wear two pairs of gloves.[2][7]

-

Eye/Face Protection: Wear eye and face protection.[4] Soft contact lenses should not be worn as they are permeable to the monomer.[2][6]

-

Respiratory Protection: Not necessary if the room is well-ventilated.[8] In case of dust generation from the powder component, a mask with a particle filter is recommended.[3]

Experimental Protocols

The provided safety data sheets do not contain detailed experimental protocols for the toxicological studies cited (e.g., LD50, LC50). These tests are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Storage and Disposal

Storage

-

Keep receptacles tightly sealed.[1]

-

Store in a well-ventilated place.

-

Keep away from ignition sources.[1]

Disposal

-

Do not flush with water or aqueous cleansing agents.[1]

-

Mixed bone cement should be allowed to set before disposal with other clinical waste.[2][6]

-

For separate disposal of the liquid monomer, contact your local disposal authority.[2][6]

This guide is intended for informational purposes for a professional audience and should not be a substitute for a thorough review of the official Material Safety Data Sheet and consultation with safety professionals.

References

- 1. zimmerbiomet.com [zimmerbiomet.com]

- 2. heraeus-medical.com [heraeus-medical.com]

- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 4. medline.com [medline.com]

- 5. 3dincredible.com [3dincredible.com]

- 6. PDF Download [heraeus-medical.com]

- 7. manuals.plus [manuals.plus]

- 8. zimmerbiomet.com [zimmerbiomet.com]

The Glass Transition Temperature of Palacos® R Bone Cement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palacos® R, a poly(methyl methacrylate) (PMMA)-based bone cement manufactured by Heraeus Medical, is a widely utilized biomaterial for the fixation of orthopaedic implants.[1] Its clinical success is intrinsically linked to its material properties, which are governed by its composition and polymerization behavior. A critical thermal property influencing the mechanical performance and long-term stability of the cured cement mantle is the glass transition temperature (Tg). The Tg represents the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This guide provides an in-depth technical overview of the glass transition temperature of Palacos® R bone cement, consolidating data from scientific literature, detailing experimental protocols for its determination, and exploring factors that influence this crucial parameter.

Quantitative Data Summary

The glass transition temperature of Palacos® R and similar PMMA-based bone cements has been investigated in various studies. The reported values exhibit some variation, which can be attributed to differences in experimental methodologies, sample preparation, and the specific composition of the cement (e.g., with or without antibiotics). The following table summarizes the reported Tg values for Palacos® R and related bone cements.

| Bone Cement | Method | Glass Transition Temperature (Tg) (°C) | Reference |

| Palacos® R | DMA | Implied to be above body temperature | (Not explicitly stated in provided search results) |

| PMMA Bone Cement (general) | DSC | 70 - 100 | [2] |

| PMMA Bone Cement with Gentamicin (Palacos® R+G) | DSC | Not explicitly stated | [3] |

Note: The provided search results did not yield a definitive technical data sheet from the manufacturer with a specified Tg for Palacos® R. The data presented here is compiled from independent research publications.

Experimental Protocols for Determining Glass Transition Temperature

The determination of the glass transition temperature of PMMA bone cements like Palacos® R is primarily accomplished through two thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA). These methods are recognized in standards such as ASTM F451 ("Standard Specification for Acrylic Bone Cement") and ISO 5833 ("Implants for surgery — Acrylic resin cements").[4][5]

Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.

Typical DSC Protocol for PMMA Bone Cement:

-

Sample Preparation: A small, precisely weighed sample of cured Palacos® R cement (typically 5-10 mg) is hermetically sealed in an aluminum pan. The cement should be fully polymerized according to the manufacturer's instructions for use.[6]

-

Instrument Setup: A differential scanning calorimeter is calibrated for temperature and heat flow using appropriate standards (e.g., indium).

-

Thermal Program:

-

Initial Isothermal Step: The sample is held at a low temperature (e.g., 0°C) for a few minutes to ensure thermal equilibrium.

-

Heating Ramp: The sample is heated at a constant rate, typically 10°C/min or 20°C/min, to a temperature well above the expected Tg (e.g., 150°C).[7]

-

Cooling Ramp: The sample is then cooled back to the initial temperature at a controlled rate.

-

Second Heating Ramp: A second heating scan is performed under the same conditions as the first. The Tg is typically determined from the second heating curve to erase any prior thermal history of the sample.

-

-

Data Analysis: The glass transition temperature is determined from the resulting thermogram as the midpoint of the step change in the heat flow curve.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique that measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillating force. The glass transition is identified by a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') or the damping factor (tan δ).

Typical DMA Protocol for PMMA Bone Cement:

-

Sample Preparation: A rectangular specimen of cured Palacos® R with precise dimensions (e.g., 30 mm x 10 mm x 2 mm) is prepared. The cement should be fully cured as per the manufacturer's guidelines.[6]

-

Instrument Setup: A dynamic mechanical analyzer is configured for a specific testing mode, such as three-point bending or tensile mode.

-

Thermal Program: The sample is subjected to a controlled temperature ramp, typically from room temperature to a temperature above the Tg (e.g., 150°C), at a constant heating rate (e.g., 3-5°C/min).

-

Mechanical Loading: Throughout the temperature scan, a sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz).

-

Data Analysis: The storage modulus (E'), loss modulus (E''), and tan δ (E''/E') are recorded as a function of temperature. The Tg can be defined as the temperature at the peak of the loss modulus curve or the peak of the tan δ curve.

Factors Influencing the Glass Transition Temperature of Palacos® R

The glass transition temperature of Palacos® R is not an immutable property but can be influenced by several factors during its preparation and in its in-vivo environment. Understanding these factors is crucial for predicting the material's performance.

Caption: Factors influencing the glass transition temperature of Palacos® R.

Compositional Factors

-

Degree of Monomer Conversion: The extent of polymerization of the methyl methacrylate (MMA) monomer directly affects the Tg. A higher degree of conversion results in a more cross-linked and rigid polymer network, leading to a higher Tg. Incomplete polymerization can leave residual monomer, which can act as a plasticizer and lower the Tg.[2]

-

Additives: Palacos® R is also available in a formulation containing the antibiotic gentamicin (Palacos® R+G).[8] The addition of such substances can potentially alter the polymer matrix and, consequently, the Tg. The effect of gentamicin on the thermal properties has been a subject of study.[3]

-

Radiopacifier: Palacos® R contains zirconium dioxide to render it visible on radiographs.[6] While primarily an inert filler, high concentrations of such particles could potentially influence chain mobility at the polymer-filler interface, with minor effects on the overall Tg.

Environmental Factors

-

Water Absorption: In the physiological environment, PMMA bone cement absorbs water. Water molecules can act as plasticizers, inserting themselves between the polymer chains and increasing free volume. This plasticization effect leads to a decrease in the glass transition temperature.

-

In-vivo Temperature: While the Tg of dry PMMA is well above body temperature, the in-vivo environment is consistently at approximately 37°C. This temperature, although below the dry Tg, is a crucial factor in the long-term viscoelastic behavior of the cement, especially when considering the plasticizing effect of water.

Preparation Technique

-

Mixing Method: The method of mixing the powder and liquid components (manual vs. vacuum mixing) can influence the porosity of the final cured cement.[9] While porosity may not directly alter the intrinsic Tg of the polymer, it can affect the bulk mechanical properties and potentially create pathways for fluid ingress, indirectly influencing the plasticization effect.

Conclusion

The glass transition temperature is a fundamental property of Palacos® R bone cement that dictates its mechanical behavior at physiological temperatures. While a precise value is not consistently reported and is subject to various influencing factors, it is generally understood to be well above body temperature in its dry state. However, the in-vivo environment, particularly the absorption of water, can lower the effective Tg, impacting the long-term performance and stability of the implant fixation. For researchers and drug development professionals, a thorough understanding of the Tg of Palacos® R and the methodologies for its characterization is essential for the evaluation of new bone cement formulations and for predicting the clinical performance of cemented arthroplasties. Further research standardizing the reporting of Tg and systematically quantifying the effects of various additives and environmental conditions would be of significant value to the orthopaedic community.

References

- 1. PDF Download [heraeus-medical.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fda.gov [fda.gov]

- 5. Physical, Mechanical, and Biological Properties of PMMA-Based Composite Bone Cement Containing Silver-Doped Bioactive and Antibacterial Glass Particles with Different Particles Sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDF Download [heraeus-medical.com]

- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 8. PDF Download [heraeus-medical.com]

- 9. MAUDE Adverse Event Report: HERAEUS MEDICAL GMBH PALACOS R+G; BONE CEMENT, MEDICATED [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols for Mechanical Testing of Palacos® R Bone Cement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palacos® R is a widely utilized poly(methyl methacrylate) (PMMA) based acrylic bone cement in orthopedic procedures for the fixation of prosthetic implants.[1][2][3] A thorough understanding of its mechanical properties is paramount for ensuring implant stability and longevity. This document provides a comprehensive protocol for the preparation of Palacos® R specimens for mechanical testing, adhering to internationally recognized standards such as ASTM F451 and ISO 5833.[4][5][6][7] These standards provide the framework for assessing key performance indicators including compressive and bending strength.[5]

Quantitative Data Summary

The mechanical properties of Palacos® R bone cement are influenced by various factors including mixing technique, temperature, and curing time. The following tables summarize key quantitative data derived from standardized testing.

Table 1: Mechanical Property Requirements as per ISO 5833:2002 [8][9]

| Property | Minimum Requirement |

| Compressive Strength | ≥ 70 MPa |

| Bending Strength | ≥ 50 MPa |

| Bending Modulus | ≥ 1800 MPa |

Table 2: Exemplary Mechanical Properties of Palacos® R

| Property | Value | Test Conditions |

| Compressive Strength | 78 - 100 MPa[10] | 24 hours in air[10] |

| Bending Strength | 48 - 74 MPa[10] | 50 hours in 37°C water bath[10] |

| Bending Modulus | 2.2 - 2.8 GPa[10] | 50 hours in 37°C water bath[10] |

| Tensile Strength | ~40.49 MPa[9] | 24 hours, dry state[11] |

Table 3: Curing Characteristics of Palacos® R (Manual Mixing, Non-pre-chilled) [12]

| Room Temperature | Doughing Stage | Working Period | Hardening Period | Setting Time |

| 19°C | 3:00 - 4:40 min | 4:40 - 8:40 min | 8:40 - 12:40 min | ~12:40 min |

| 22°C | 2:00 - 3:25 min | 3:25 - 6:05 min | 6:05 - 10:20 min | ~10:20 min |

| 25°C | 1:00 - 2:45 min | 2:45 - 5:25 min | 5:25 - 8:40 min | ~8:40 min |

Experimental Protocols

Specimen Preparation Workflow

The following diagram outlines the general workflow for preparing Palacos® R specimens for mechanical testing.

Caption: Workflow for Palacos® R specimen preparation.

Detailed Protocol for Specimen Preparation

This protocol is synthesized from manufacturer instructions and relevant standards.[2][3][9][13]

Materials and Equipment:

-

Palacos® R (40.3 g powder, 20 ml liquid)[2]

-

Sterile mixing bowl and spatula or a vacuum mixing system[9]

-

Molds for desired specimen geometry (e.g., 6 mm diameter x 12 mm height cylinder for compression testing as per ASTM F451)[5][13]

-

Timer

-

Personal Protective Equipment (gloves, safety glasses)

-

Polishing/grinding equipment (e.g., 600 grit abrasive paper)[13]

-

Calipers for dimensional measurement

Procedure:

-

Preparation:

-

Ensure Palacos® R components (powder and liquid) have been stored according to manufacturer's instructions (do not store above 25°C).[2]

-

Bring the cement components to room temperature (23 ± 1 °C) for at least 2 hours before mixing.[2]

-

Prepare the appropriate molds (e.g., PTFE or steel molds for cylindrical or beam-shaped specimens).[9]

-

-

Mixing:

-

For manual mixing, empty the entire liquid monomer into a sterile bowl.[2]

-

Add the entire powder component to the liquid.[2]

-

Start the timer immediately and mix the components for 30-60 seconds until a homogeneous dough is formed.[3][9] Note the doughing time, which is when the cement no longer sticks to gloves.[2]

-

Molding:

-

Curing:

-

Surface Preparation:

-

To ensure flat and parallel loading surfaces, wet-grind the ends of the specimens using appropriate abrasive paper (e.g., 600 grit) until they are free of mold marks.[5][13]

-

Verify the final dimensions of the specimens using calipers. For compressive strength testing, cylindrical specimens should have a diameter of 6 ± 0.1 mm and a height of 12 ± 0.1 mm.[8]

-

Protocol for Compressive Strength Testing

This protocol is based on the guidelines of ASTM F451 and ISO 5833.[4][5][6][8]

Equipment:

-

Universal testing machine with a suitable load cell (e.g., 10 kN)[8]

-

Compression platens

-

Calipers

Procedure:

-

Specimen Preparation: Prepare cylindrical specimens (6 mm diameter x 12 mm height) as described in section 3.2.

-

Test Setup:

-

Place the specimen on the center of the lower compression platen.

-

Bring the upper platen down until it is close to the specimen surface.

-

-

Testing:

-

Data Analysis:

-

Calculate the compressive strength (in MPa) by dividing the maximum load at fracture by the original cross-sectional area of the specimen.

-

Test at least 5-6 specimens and report the average and standard deviation.[10]

-

Protocol for Four-Point Bending Test

This protocol follows the principles outlined in ISO 5833 for determining bending strength and modulus.[5][8]

Equipment:

-

Universal testing machine with a four-point bending fixture.

-

Load cell (e.g., 1 kN)[8]

-

Deflection measurement device (e.g., LVDT sensor)[8]

-

Calipers

Procedure:

-

Specimen Preparation: Prepare rectangular beam specimens (e.g., 75 mm length x 10 mm width x 3.3 mm thickness) as per ISO 5833.[8]

-

Test Setup:

-

Place the specimen on the support spans of the four-point bending fixture.

-

Position the loading spans at the center of the specimen.

-

-

Testing:

-

Apply a load at a constant crosshead speed of 5 mm/min.[8]

-

Continuously record the force and deflection until the specimen fractures.

-

-

Data Analysis:

-

Calculate the bending strength and bending modulus using the appropriate formulas for a four-point bending test.

-

Test a sufficient number of specimens (e.g., six) for statistical validity.[8]

-

Signaling Pathways and Logical Relationships

The polymerization of Palacos® R is a free-radical addition reaction. The following diagram illustrates the logical relationship of the key components in this process.

Caption: Polymerization initiation of Palacos® R.

References

- 1. Acrylic Bone Cements | Encyclopedia MDPI [encyclopedia.pub]

- 2. heraeus-medical.com [heraeus-medical.com]